Chlorphenoxamine hydrochloride
Overview
Description
Chlorphenoxamine hydrochloride, marketed under the name Phenoxene, is an antihistamine and anticholinergic used to treat itching as well as for its antiparkinsonian effect . It is a small molecule with a chemical formula of C18H22ClNO .
Synthesis Analysis
A colorimetric method for the simultaneous determination of chlorphenoxamine hydrochloride and anhydrous caffeine was developed, based on charge-transfer complex formation of the drugs with rose bengal in basic media of pH 9.0 . Another study mentioned the preparation of Chlorphenoxamine ion selective plastic membrane electrodes based on the ion associate of Chlorphenoxamine hydrochloride with sodium tetraphenylborate (NaTPB) and phosphotungestic acid (PTA) .Molecular Structure Analysis
The molecular structure of Chlorphenoxamine hydrochloride is characterized by an average weight of 303.826 and a monoisotopic weight of 303.138992038 . The chemical formula is C18H22ClNO .Chemical Reactions Analysis
The determination of Chlorphenoxamine hydrochloride, the solubility product of the ion associate, and the formation constant of the precipitation reaction leading to the ion associate formation of Chlorphenoxamine hydrochloride with NaTPB and PTA were carried out using conductimetric measurements .Physical And Chemical Properties Analysis
Chlorphenoxamine hydrochloride is a small molecule with a chemical formula of C18H22ClNO . Its average weight is 303.826 and its monoisotopic weight is 303.138992038 .Scientific Research Applications
Voltammetric Analysis
Chlorphenoxamine hydrochloride (Ch-HCl) has been studied using voltammetric methods for its determination in raw material and pharmaceutical preparations. Notably, Ch-HCl exhibits characteristic cyclic voltammetric and differential pulse voltammetric peaks, which are significant in understanding its electrochemical behavior. This research aids in the accurate quantification of Ch-HCl in pharmaceutical forms using platinum and glassy carbon electrodes (Abdel-Ghani, Abu-Elenien, & Hussein, 2010).
Charge-Transfer Complex Formation
Another research focus has been on the development of spectrophotometric strategies for the assay of chlorphenoxamine hydrochloride (CPX). This involves the formation of charge-transfer complexes with intense color between CPX and various π-acceptors. Such methods have been validated for linearity and precision, demonstrating their applicability for CPX determination in drug formulations (El-didamony, Saad, & Ramadan, 2019).
Potentiometric Determination
Innovative ion-selective electrodes have been developed for the potentiometric determination of chlorphenoxamine hydrochloride in pharmaceuticals. This involves the use of plastic membrane electrodes, which show promise in accurately determining Ch-HCl concentrations in various preparations (Abdel-Ghani & Hussein, 2010).
Spectrophotometric Methods
The simultaneous determination of chlorphenoxamine hydrochloride and other substances like caffeine in pharmaceutical preparations using spectrophotometric methods has been extensively researched. These methods, including ratio spectra derivative spectrophotometry and chemometric techniques, are pivotal for accurate drug analysis without the need for separation steps (Dinç et al., 2002).
Atomic Absorption Spectrometry
The use of atomic absorption spectrometry for determining chlorphenoxamine hydrochloride in pharmaceutical preparations has been explored. This indirect method, based on the formation of ion associates, provides a sensitive approach for the quantitative analysis of CPX in both bulk drugs and pharmaceutical forms (Issa & Amin, 1996).
Formulation of Rapidly Disintegrating Tablets
The formulation and evaluation of rapidly disintegrating tablets containing Chlorphenoxamine Hydrochloride have been a significant area of study. These formulations aim to enhance the bioavailability of Chlorphenoxamine Hydrochloride by ensuring rapid disintegration and quicker systemic circulation compared to conventional tablets. Various superdisintegrants have been experimented with to achieve the fastest disintegration times and optimal drug release rates (Abd & Mostafa, 2014).
Green High-Performance Liquid Chromatography
In the pursuit of environmentally sustainable practices in pharmaceutical analysis, green high-performance liquid chromatographic methods have been developed for the determination of Chlorphenoxamine Hydrochloride in combination with other drugs. These methods emphasize minimal environmental impact, achieving similar analytical performance as conventional methods but with reduced chemical usage and waste production (Elzanfaly, Hegazy, Saad, Salem, & Abd El Fattah, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUKACYLLABHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77-38-3 (Parent) | |
Record name | Chlorphenoxamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80971587 | |
Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorphenoxamine hydrochloride | |
CAS RN |
562-09-4 | |
Record name | Chlorphenoxamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphenoxamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphenoxamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENOXAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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